molecular formula C30H29ClN6O4 B3011449 2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide CAS No. 338408-78-9

2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide

Cat. No.: B3011449
CAS No.: 338408-78-9
M. Wt: 573.05
InChI Key: PJHVUNCCDAHLFN-UHFFFAOYSA-N
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Description

This compound features a complex architecture combining an isoxazole ring, a benzhydrylpiperazine moiety, and a hydrazinecarboxamide group. The hydrazinecarboxamide segment may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties.

Properties

IUPAC Name

1-[[4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbonyl]amino]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O4/c1-20-25(26(35-41-20)28(38)33-34-30(40)32-24-14-12-23(31)13-15-24)29(39)37-18-16-36(17-19-37)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,27H,16-19H2,1H3,(H,33,38)(H2,32,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVUNCCDAHLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide , with the molecular formula C30H29ClN6O4C_{30}H_{29}ClN_{6}O_{4} and a molecular weight of 573.05 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazinecarboxamide backbone with substituents that include a piperazine moiety and an isoxazole ring. The structural complexity suggests potential interactions with various biological targets. The IUPAC name for the compound is 1-[[4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbonyl]amino]-3-(4-chlorophenyl)urea.

PropertyValue
Molecular FormulaC30H29ClN6O4
Molecular Weight573.05 g/mol
Purity≥95%

Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially interacting with key enzymes involved in various metabolic pathways. The presence of the hydrazine and isoxazole groups indicates that it may inhibit enzymes through non-covalent interactions, similar to other hydrazine derivatives which have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Antimicrobial Activity

In vitro studies have indicated that compounds similar to the one exhibit moderate antimicrobial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. For example, derivatives of hydrazinecarboxamides have shown IC50 values ranging from 27.04 µM to 106.75 µM against AChE, suggesting potential use in treating diseases related to cholinergic dysfunction .

Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit AChE and BuChE. Results indicate that modifications to the hydrazine framework can enhance enzyme inhibition potency significantly. For instance, some derivatives exhibited IC50 values lower than those of established drugs like rivastigmine .

Case Studies

  • Study on AChE Inhibition : A series of hydrazine derivatives were synthesized and tested for AChE inhibition. The study found that certain structural modifications led to enhanced inhibitory activity compared to the parent compounds, indicating a structure-activity relationship that could be exploited for drug design .
  • Antimycobacterial Activity : Another investigation focused on the antimicrobial properties of similar hydrazine derivatives against M. tuberculosis. The results demonstrated that while some compounds had promising activity, they still lagged behind first-line treatments like isoniazid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key structural elements and their analogs:

Compound Core Functional Groups Notable Features
Target Compound Isoxazole, benzhydrylpiperazine, hydrazinecarboxamide Lipophilic benzhydrylpiperazine may enhance blood-brain barrier penetration .
N-[4-(Hydrazinecarbonyl)phenyl]-2-methylbenzamide Hydrazinecarboxamide, benzamide Simplified structure; potential solubility in polar solvents due to hydrazine group.
N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide Sulfonamide, pyrazole Sulfonamide group increases polarity, evidenced by lower melting point (113.9°C) .
1:2-Oxazolyl-5-nitrosocarbohydrazine Nitrosocarbohydrazine, oxazole Nitroso group confers instability (decomposes at 100°C) .

Physicochemical and Stability Profiles

  • Melting Points : The target compound’s benzhydrylpiperazine moiety likely elevates its melting point compared to sulfonamide derivatives (e.g., 113.9°C in ), though exact data are unavailable.
  • Stability : Unlike nitrosocarbohydrazines , the hydrazinecarboxamide group in the target compound may offer greater thermal stability due to reduced nitroso-related reactivity.
  • Solubility : The hydrazinecarboxamide group (present in both the target and compound ) enhances aqueous solubility compared to purely aromatic systems.

Computational Insights

For example:

  • Isoxazole’s electron-withdrawing nature could modulate charge distribution at the carbonyl group, affecting reactivity .

Research Findings and Trends

  • Thermal Behavior : Stability improvements over nitroso-containing analogs could make the hydrazinecarboxamide group advantageous in drug design.
  • Computational Predictions : Tools like Multiwfn can predict binding affinities or solubility parameters, guiding further experimental validation.

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